Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)-

Description

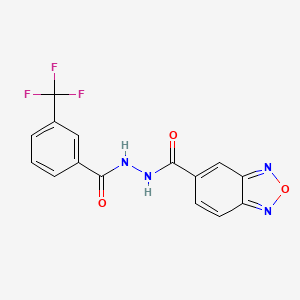

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)-, is a heterocyclic compound featuring a benzofurazan core (a fused benzene ring with adjacent oxygen and nitrogen atoms) linked to a carbohydrazide moiety substituted with a 3-trifluoromethylbenzoyl group. This structure combines electron-deficient aromatic systems with polar hydrazide functionality, making it a promising candidate for pharmaceutical and agrochemical applications.

The synthesis of such compounds typically involves multi-step reactions, including condensation of hydrazides with substituted benzaldehydes or benzoyl chlorides. For example, analogous hydrazide intermediates are synthesized via reactions of methyl esters with hydrazine hydrate, followed by condensation with trifluoromethyl-substituted benzoyl derivatives . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, a feature leveraged in bioactive molecule design .

Properties

Molecular Formula |

C15H9F3N4O3 |

|---|---|

Molecular Weight |

350.25 g/mol |

IUPAC Name |

N'-[3-(trifluoromethyl)benzoyl]-2,1,3-benzoxadiazole-5-carbohydrazide |

InChI |

InChI=1S/C15H9F3N4O3/c16-15(17,18)10-3-1-2-8(6-10)13(23)19-20-14(24)9-4-5-11-12(7-9)22-25-21-11/h1-7H,(H,19,23)(H,20,24) |

InChI Key |

VKPUKPCJDQBYQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=CC3=NON=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofurazan derivatives with additional oxygen-containing groups, while reduction may produce simpler benzofurazan compounds .

Scientific Research Applications

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antitumor activities.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Core Heterocycles : The benzofurazan core distinguishes the target compound from benzimidazoles (e.g., compound 3a) and benzamides (e.g., flutolanil). Benzofurazan’s electron-deficient nature may enhance reactivity in biological systems compared to benzimidazoles or salicylanilides .

- Substituent Effects : The -CF₃ group is a common feature in flutolanil, salicylanilides, and the target compound. This group improves membrane permeability and resistance to oxidative degradation, critical for agrochemicals (flutolanil) and pharmaceuticals (salicylanilides) .

- Synthesis : All compounds utilize hydrazide or amide coupling steps, but the target compound’s benzofurazan core requires specialized nitration and cyclization protocols, as seen in benzofuran syntheses .

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP values in all compounds, but the benzofurazan core’s polarity may balance this effect in the target compound, optimizing blood-brain barrier penetration for CNS-targeted drugs .

- Stability : Hydrazides (target compound) are prone to hydrolysis, whereas benzamides (flutolanil) exhibit greater stability. This trade-off necessitates protective formulation strategies for the target compound .

Biological Activity

Benzofurazan-5-carbohydrazide, N2-(3-trifluoromethylbenzoyl)- is a compound that has garnered interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzofurazan ring, which is known for its electron-withdrawing properties, enhancing its biological activity. The trifluoromethyl group attached to the benzoyl moiety significantly influences its pharmacological profile.

- Cytotoxicity : Studies have demonstrated that derivatives of benzofurazan exhibit significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The cytotoxicity is primarily attributed to the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

- DNA Interaction : The compound's ability to inhibit DNA synthesis and induce DNA damage through single- and double-strand breaks has been reported. This dual mechanism enhances its potential as an antitumor agent, as multiple DNA damages are more challenging for cells to repair, leading to increased cell death .

- Antimicrobial Activity : Benzofurazan derivatives have shown promising antimicrobial properties against a range of pathogens, including antibiotic-resistant strains of bacteria and various fungi. For instance, certain hybrids demonstrated higher antifungal activity compared to established drugs like Nystatin .

Antitumor Activity

A significant body of research indicates that benzofurazan derivatives can be effective against various cancers. The following table summarizes key findings regarding their cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 4.5 | DNA damage induction |

| HuTu 80 (Duodenal) | 6.0 | ROS production |

The selectivity index relative to healthy tissues is favorable when compared to conventional chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound exhibits notable activity against various microbial strains:

| Microorganism | Activity | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | High | Vancomycin |

| Trichophyton mentagrophytes | Four times higher than Nystatin | Nystatin |

| Rhizoctonia solani | Effective | Not specified |

These findings suggest that benzofurazan derivatives could serve as potential alternatives or adjuncts in antimicrobial therapy .

Case Studies

- Study on Cytotoxicity : A study evaluated the effects of benzofurazan derivatives on M-HeLa cells using flow cytometry to assess apoptosis stages. Results indicated that compounds induced late apoptosis significantly after 48 hours of incubation, highlighting their potential for cancer treatment .

- Antimicrobial Efficacy : Research focusing on the antifungal properties of modified benzofurazan compounds revealed their effectiveness against phytopathogenic fungi, indicating potential agricultural applications in combating plant diseases .

Q & A

Q. What are the key considerations for optimizing the synthesis of Benzofurazan-5-carbohydrazide derivatives?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For example, the use of substituted benzoyl chlorides or carboxylic acids in hydrazide formation (e.g., via nucleophilic acyl substitution) often demands anhydrous conditions, solvents like DMF or THF, and catalysts such as DMAP (4-dimethylaminopyridine) to enhance reactivity . Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of hydrazine derivatives to carbonyl precursors are critical for achieving yields >70% .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for verifying the benzofurazan core and trifluoromethyl substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies characteristic carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) stretches. X-ray crystallography, though less common, provides unambiguous structural confirmation .

Q. How can researchers screen for biological activity in this compound?

Methodological Answer: Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Antitumor potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting enzymes like acetylcholinesterase or kinases, with IC₅₀ comparisons to reference inhibitors .

Advanced Research Questions

Q. How can stability studies be designed to evaluate this compound under varying pH and thermal conditions?

Methodological Answer:

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to monitor degradation products .

- Photostability : Expose to UV-Vis light (300–800 nm) and track changes via UV-spectroscopy .

Q. How should researchers address contradictions in bioactivity data across different studies?

Methodological Answer:

- Replicate assays : Ensure consistent cell lines, bacterial strains, and assay protocols (e.g., nutrient media, incubation times).

- Purity verification : Use HPLC to confirm compound purity (>95%) and rule out impurities as confounding factors.

- Dose-response validation : Test a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .

Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding interactions with enzyme active sites (e.g., cytochrome P450, kinases).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Metabolomics : Track downstream metabolic changes in treated cells via LC-MS .

Q. How can computational methods predict the compound’s reactivity and potential derivatives?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials).

- Retrosynthetic analysis : Tools like Synthia™ or Reaxys® suggest viable synthetic routes for novel derivatives.

- ADMET prediction : SwissADME or pkCSM models estimate pharmacokinetic properties (e.g., bioavailability, LogP) .

Tables for Key Data

Q. Table 1: Optimal Synthesis Conditions

| Parameter | Recommended Value | Reference |

|---|---|---|

| Solvent | Anhydrous DMF or THF | |

| Temperature | 80–100°C (reflux) | |

| Catalyst | DMAP (5 mol%) | |

| Reaction Time | 12–24 hours |

Q. Table 2: Bioactivity Data Comparison

| Assay Type | Model System | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Antitumor (MTT) | HeLa cells | 12.3 μM | |

| Antimicrobial | E. coli (MIC) | 25 μg/mL | |

| Enzyme Inhibition | Acetylcholinesterase | 8.7 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.